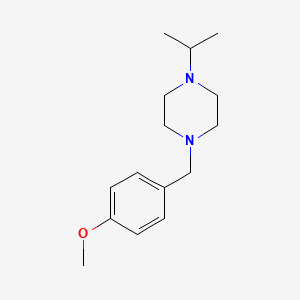

1-(4-Methoxybenzyl)-4-(propan-2-yl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-ISOPROPYL-4-(4-METHOXYBENZYL)PIPERAZINE is a chemical compound belonging to the piperazine family. Piperazines are a broad class of chemical compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound is known for its applications as a pharmaceutical intermediate and its potential use in various scientific research fields .

Méthodes De Préparation

The synthesis of 1-ISOPROPYL-4-(4-METHOXYBENZYL)PIPERAZINE typically involves the reaction of piperazine with 4-methoxybenzyl chloride under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet industrial demands .

Analyse Des Réactions Chimiques

1-ISOPROPYL-4-(4-METHOXYBENZYL)PIPERAZINE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other functional groups using appropriate reagents and conditions

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

1-ISOPROPYL-4-(4-METHOXYBENZYL)PIPERAZINE has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of new drugs, particularly those targeting neurological and psychiatric disorders.

Industry: The compound is utilized in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 1-ISOPROPYL-4-(4-METHOXYBENZYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. Additionally, it may inhibit certain enzymes or proteins involved in disease processes, thereby exerting therapeutic effects .

Comparaison Avec Des Composés Similaires

1-ISOPROPYL-4-(4-METHOXYBENZYL)PIPERAZINE can be compared with other similar compounds, such as:

1-(4-Methoxybenzyl)piperazine: This compound shares a similar structure but lacks the isopropyl group, which may result in different chemical and biological properties.

1-(4-Fluorobenzyl)piperazine: The presence of a fluorine atom instead of a methoxy group can significantly alter the compound’s reactivity and pharmacological profile.

1-(4-Trifluoromethylbenzyl)piperazine: The trifluoromethyl group introduces additional steric and electronic effects, potentially enhancing the compound’s stability and activity.

Each of these compounds has unique characteristics that make them suitable for specific applications, highlighting the versatility and importance of piperazine derivatives in scientific research and industry.

Activité Biologique

1-(4-Methoxybenzyl)-4-(propan-2-yl)piperazine is a synthetic compound belonging to the piperazine family, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention due to its potential applications in pharmacology, particularly in the modulation of neurotransmitter systems linked to mood regulation and analgesic effects. The following sections will delve into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring with two substituents: a 4-methoxybenzyl group at the 1-position and a propan-2-yl group at the 4-position. This configuration enhances the compound's lipophilicity and its ability to interact with various biological targets, particularly neurotransmitter receptors.

Structural Comparison

The following table summarizes the structural features of this compound compared to related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Benzylpiperazine | Piperazine ring with a benzyl group | Lacks additional substituents like methoxy or propan-2-yl groups |

| 1-(4-Fluorophenyl)piperazine | Piperazine ring with a fluorophenyl group | Contains fluorine, affecting electronic properties |

| 1-(3-Methoxyphenyl)piperazine | Piperazine ring with a methoxyphenyl group | Different positioning of methoxy affects reactivity |

| 1-(4-Methoxybenzyl)-4-[phenethyl]piperazine | Similar methoxybenzyl group but different substituent | Variation in side chain influences biological activity |

The unique combination of substituents in this compound may enhance its receptor binding profile compared to other piperazines .

Antidepressant Effects

Research indicates that this compound may exert antidepressant effects by modulating serotonin and dopamine pathways. These neurotransmitters play crucial roles in mood regulation, suggesting that this compound could be beneficial in treating mood disorders .

Analgesic Properties

Preliminary studies have shown that this compound possesses analgesic properties, potentially reducing pain through central mechanisms. It has been suggested that the compound may interact with sigma receptors, which are implicated in nociceptive signaling . A study highlighted that benzylpiperazine derivatives showed significant antinociceptive effects in mouse models of inflammatory pain and neuropathic pain .

The biological activity of this compound is thought to involve interactions with various receptors:

- Serotonin Receptors : The compound may enhance serotonergic transmission, contributing to its antidepressant effects.

- Dopamine Receptors : Modulation of dopaminergic pathways could also play a role in its mood-enhancing properties.

- Sigma Receptors : Affinity for sigma receptors has been noted, which may mediate its analgesic effects .

Study on Sigma Receptor Affinity

A study focused on new benzylpiperazine derivatives revealed that certain compounds exhibited high affinity for sigma-1 receptors (σ1R), which are involved in pain modulation. For instance, one derivative showed an affinity of Ki = 1.6 nM for σ1R, indicating strong potential for therapeutic use in pain management .

Behavioral Pharmacology Studies

Behavioral pharmacology studies demonstrated that specific derivatives of benzylpiperazines produced significant antinociceptive and anti-allodynic effects in preclinical mouse models. These findings support the potential application of this compound in treating chronic pain conditions .

Propriétés

Formule moléculaire |

C15H24N2O |

|---|---|

Poids moléculaire |

248.36 g/mol |

Nom IUPAC |

1-[(4-methoxyphenyl)methyl]-4-propan-2-ylpiperazine |

InChI |

InChI=1S/C15H24N2O/c1-13(2)17-10-8-16(9-11-17)12-14-4-6-15(18-3)7-5-14/h4-7,13H,8-12H2,1-3H3 |

Clé InChI |

MRVYTGCQDUEPCY-UHFFFAOYSA-N |

SMILES canonique |

CC(C)N1CCN(CC1)CC2=CC=C(C=C2)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.